7-Hydroxy-5,8-Dimethoxyflavone
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Overview
Description
7-Hydroxy-5,8-Dimethoxyflavone is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects. This compound has garnered significant interest in scientific research due to its unique chemical structure and promising applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5,8-Dimethoxyflavone typically involves multiple steps, starting from commercially available flavone precursors. One common method includes the bromination of chrysin to form 6,8-dibromochrysin, followed by methanolysis promoted by a copper bromide and sodium methoxide system to yield 5,7-dihydroxy-6,8-dimethoxyflavone .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources such as Sarcandra hainanensis. The ethanol extract of the whole plant is subjected to chromatographic fractionation to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-5,8-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Methoxylation and hydroxylation reactions are common, often using methanol and sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and sodium methoxide for methoxylation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Medicine: Potential therapeutic applications include antioxidant, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5,8-Dimethoxyflavone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits the activity of enzymes such as DNA polymerase and cytochrome P450, affecting cellular processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Neuroprotection: Activates TrkB signaling, promoting neuronal survival and growth, and protecting against neurodegenerative conditions.
Comparison with Similar Compounds
5-Hydroxy-7,8-Dimethoxyflavone: Shares similar inhibitory properties against enzymes and exhibits antiangiogenic effects.
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to activate TrkB signaling.
5,7-Dihydroxy-8,2′-dimethoxyflavone: Exhibits antioxidant and anti-inflammatory properties.
Uniqueness: 7-Hydroxy-5,8-Dimethoxyflavone stands out due to its dual methoxy groups at positions 5 and 8, which contribute to its unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its neuroprotective potential make it a compound of significant interest in both research and therapeutic applications .
Properties
CAS No. |
3316-54-9 |
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Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
7-hydroxy-5,8-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-14-9-12(19)16(21-2)17-15(14)11(18)8-13(22-17)10-6-4-3-5-7-10/h3-9,19H,1-2H3 |
InChI Key |
NZOUUYOSKJFMKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C(=C1)O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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